2-bromo-N-(2-fluorophenyl)propanamide 2-bromo-N-(2-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 79144-82-4
VCID: VC7895687
InChI: InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
SMILES: CC(C(=O)NC1=CC=CC=C1F)Br
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol

2-bromo-N-(2-fluorophenyl)propanamide

CAS No.: 79144-82-4

Cat. No.: VC7895687

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-fluorophenyl)propanamide - 79144-82-4

Specification

CAS No. 79144-82-4
Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
IUPAC Name 2-bromo-N-(2-fluorophenyl)propanamide
Standard InChI InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
Standard InChI Key HZFXBIFZXDJEIC-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC=C1F)Br
Canonical SMILES CC(C(=O)NC1=CC=CC=C1F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-bromo-N-(2-fluorophenyl)propanamide, reflects its core structure: a propanamide chain (CH₃-CHBr-CONH-) linked to a 2-fluorophenyl ring. The SMILES notation CC(C(=O)NC1=CC=CC=C1F)Br and InChIKey HZFXBIFZXDJEIC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry . The fluorine atom at the phenyl ring’s ortho position and the bromine at the propanamide’s β-carbon create distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Computed Physicochemical Properties

Key properties derived from computational analyses include:

PropertyValueMethod/Source
Molecular Weight246.08 g/molPubChem
XLogP3 (Lipophilicity)2.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Topological Polar Surface Area29.1 ŲCactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18

The moderate lipophilicity (XLogP3 = 2.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The polar surface area of 29.1 Ų indicates limited membrane permeability, which may restrict its utility in drug design without structural modifications .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 2-bromo-N-(2-fluorophenyl)propanamide is documented in the provided sources, analogous propanamide derivatives are synthesized via:

  • Nucleophilic Substitution: Reacting 2-fluorophenylamine with 2-bromopropanoyl chloride in the presence of a base .

  • Pd-Catalyzed Coupling: As demonstrated in the synthesis of related TSPO ligands, brominated propanamides can be functionalized via Suzuki-Miyaura couplings to introduce aryl groups .

A plausible pathway involves:

  • Step 1: Acylation of 2-fluoroaniline with propanoic acid derivatives.

  • Step 2: Bromination at the β-position using PBr₃ or HBr/H₂O₂ .

Optimization Challenges

The steric hindrance from the ortho-fluorine group may impede reaction yields, necessitating elevated temperatures or catalytic strategies. Computational modeling (e.g., DFT studies) could optimize reaction conditions by predicting transition-state geometries .

Future Research Directions

Priority Investigations

  • Biological Screening: Evaluate affinity for TSPO, kinase inhibition, and antimicrobial activity.

  • Metabolic Stability: Assess pharmacokinetic properties using in vitro liver microsome assays.

  • Toxicology Profiles: Acute and chronic toxicity studies in model organisms.

Synthetic Innovations

  • Enantioselective Synthesis: Develop chiral catalysts to resolve racemic mixtures, enabling studies on stereospecific bioactivity.

  • Green Chemistry Approaches: Replace toxic brominating agents with enzymatic or electrochemical methods.

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